1-(4-Chlorophenoxy)acetone

Übersicht

Beschreibung

The compound "1-(4-Chlorophenoxy)acetone" is closely related to the isomeric compounds studied in the paper titled "An NMR Study on Isomers of p-Chlorophenoxy-chloro-acetophenone" . These isomers are challenging to distinguish using 1D NMR, but the study successfully assigned 1H NMR and 13C NMR chemical shifts and used 2D NMR techniques to elucidate their structures . Although the specific compound "1-(4-Chlorophenoxy)acetone" is not directly mentioned, the related research provides valuable insights into the molecular structure analysis of similar compounds.

Synthesis Analysis

The synthesis of related chlorophenoxy compounds has been described in several papers. For instance, the paper "Synthesis of 2-chloro-4-(4-chlorophenoxy)-acetophenone" details the synthesis process of a compound that is an important intermediate of difenoconazole . The process involves the condensation of p-chlorophenol and 2,4-dichloroacetophenone under the catalysis of copper, yielding a total yield of 71.4% . This method is noted for its high yield, ease of operation, and low cost, making it suitable for industrialized production .

Molecular Structure Analysis

The molecular structure of a related compound, tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, has been established by single-crystal X-ray diffractometry . This study provides detailed information on the molecular dimensions and the formation of intramolecular and intermolecular hydrogen bonds . Similarly, the molecular structure of (4-Chlorophenoxy)acetic Acid has been determined, revealing that the molecules form planar centrosymmetric hydrogen-bonded cyclic dimers .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "1-(4-Chlorophenoxy)acetone," they do provide insights into the reactivity of similar compounds. For example, the reaction of dichlorophenylarsane complexes with acetylacetone results in the formation of 1,3,2-dioxa arsorine systems . This indicates that chlorophenoxy compounds can undergo substitution reactions with dienolates, which could be relevant for understanding the reactivity of "1-(4-Chlorophenoxy)acetone."

Physical and Chemical Properties Analysis

The physical properties of a structurally similar compound, 2-(2,4,6-Trichlorophenoxy)ethyl bromide, have been studied, including its solubility in various solvents and its melting point determined by differential scanning calorimetry (DSC) . Although not the same compound, this research provides a context for understanding how chlorophenoxy compounds might behave in different solvents and under varying temperatures . Additionally, the study of acetone–chloroform mixtures offers insights into the molecular interactions and thermodynamic properties of acetone, which is part of the "1-(4-Chlorophenoxy)acetone" molecule .

Wissenschaftliche Forschungsanwendungen

Degradation and Mineralization Studies

1-(4-Chlorophenoxy)acetone, a chlorophenol derivative, has been studied for its degradation and mineralization. Sharma, Mukhopadhyay, and Murthy (2012) investigated the degradation of 4-chlorophenol (4-CP) using organic oxidants like peroxy acetic acid (PAA), para nitro benzoic acid (PNBA), and methyl ethyl ketone peroxide (MEKP) combined with UV irradiation. They found that these oxidants effectively degraded 4-CP, with PAA being particularly efficient. This research highlights the potential of using similar organic compounds in wastewater treatment and environmental remediation processes (Sharma, Mukhopadhyay, & Murthy, 2012).

Synthesis and Structural Analysis

Another application of 1-(4-Chlorophenoxy)acetone is in the synthesis of complex organic structures. Liu Guang-shen (2008) conducted an NMR study on isomers of p-chlorophenoxy-chloro-acetophenone, providing crucial insights into distinguishing such compounds using NMR techniques. This type of research is fundamental in organic chemistry, especially in pharmaceuticals and materials science (Liu Guang-shen, 2008).

Environmental Impact Analysis

Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 1-(4-Chlorophenoxy)acetone. The review evaluated the plausibility of associations between exposure to these compounds and lymphohematopoietic cancers. This type of research is crucial in understanding the environmental and health impacts of such chemicals (Stackelberg, 2013).

Catalytic Processes

Research into the catalytic properties of related compounds has been conducted. Nair and Kurian (2018) studied chromium-zinc ferrite nanocomposites for the catalytic abatement of toxic environmental pollutants, including chlorophenols. Their findings provide a pathway for using such materials in environmental cleanup and pollution control (Nair & Kurian, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBZHQBJMFLYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940359 | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenoxy)acetone | |

CAS RN |

18859-35-3 | |

| Record name | 18859-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

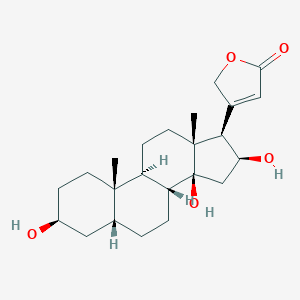

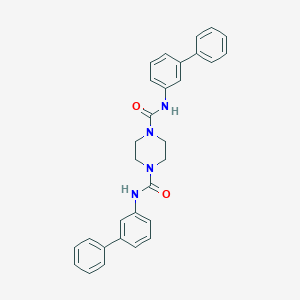

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)

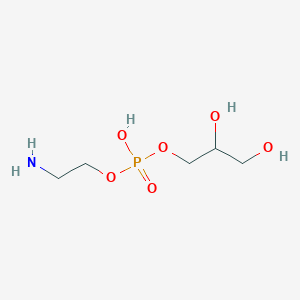

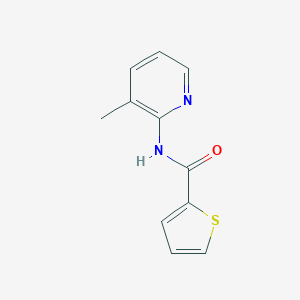

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

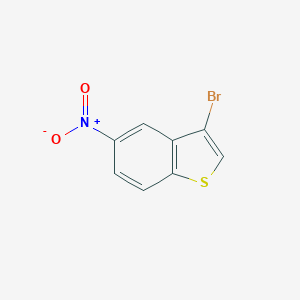

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)